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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1329341 Get Quote

For researchers, scientists, and professionals in drug development, Nuclear Magnetic

Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation and verification

of molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum

of 2-Hydroxy-5-methylbenzaldehyde and compares it with structurally related isomers to

highlight the diagnostic value of chemical shifts and coupling patterns in substituted aromatic

systems.

Interpreting the ¹H NMR Spectrum of 2-Hydroxy-5-
methylbenzaldehyde
The ¹H NMR spectrum of 2-Hydroxy-5-methylbenzaldehyde provides a unique fingerprint of

its molecular structure. The position (chemical shift), splitting pattern (multiplicity), and integral

value of each signal correspond to a specific proton or group of equivalent protons within the

molecule.

In a typical deuterated chloroform (CDCl₃) solvent, the spectrum exhibits five distinct signals:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-

10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the

carbonyl group.

Phenolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range,

often between δ 5-12 ppm. Its position and broadness are influenced by hydrogen bonding,
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concentration, and the presence of water.

Aromatic Protons (Ar-H): The three protons on the benzene ring are non-equivalent and give

rise to three distinct signals in the aromatic region (δ 6.8-7.5 ppm). Their specific chemical

shifts and coupling patterns are dictated by the electronic effects of the hydroxyl, methyl, and

aldehyde substituents.

Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around δ 2.3 ppm,

corresponding to the three equivalent protons of the methyl group.

Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for 2-Hydroxy-5-
methylbenzaldehyde and selected isomers. This comparison underscores how the relative

positions of substituents on the benzene ring influence the chemical environment of the

protons, leading to distinct and predictable spectral differences.
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Compound Solvent
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2-Hydroxy-5-

methylbenzal

dehyde

CDCl₃ -CHO ~9.85 s -

-OH ~10.9 s -

H-3 ~6.90 d ~8.5

H-4 ~7.25 dd ~8.5, ~2.0

H-6 ~7.20 d ~2.0

-CH₃ ~2.30 s -

Salicylaldehy

de
CDCl₃ -CHO 9.89 s -

-OH 11.01 s -

H-3 6.99 d 8.4

H-4 7.52 t 7.7

H-5 6.92 t 7.5

H-6 7.45 dd 7.7, 1.6

3-Hydroxy-5-

methylbenzal

dehyde

CDCl₃ -CHO 9.89 s -

-OH 6.22 br s -

H-2 7.21-7.25 m -

H-4 6.91-7.00 m -

H-6 7.15-7.20 m -

-CH₃ 2.39 s -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Hydroxy-3-

methylbenzal

dehyde

CDCl₃ -CHO 9.73 s -

-OH 8.46 br s -

H-2 7.61 s -

H-5 7.55 d 8.0

H-6 6.89 d 8.5

-CH₃ 2.23 s -

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending

on the specific experimental conditions.

Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing an aromatic aldehyde sample for ¹H NMR analysis is as

follows:

Sample Weighing: Accurately weigh 5-10 mg of the solid aromatic aldehyde sample into a

clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆, Acetone-d₆) to the vial. Deuterated solvents are used to avoid large solvent signals in the

¹H NMR spectrum.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5

mm NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.
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Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an

internal standard (e.g., tetramethylsilane - TMS) can be added to the solvent or the prepared

sample. TMS is often used as a reference signal at 0 ppm.

Data Acquisition

The prepared sample is placed in the NMR spectrometer, and the data is acquired using a

standard one-dimensional proton pulse program. Key acquisition parameters to consider

include:

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better

signal dispersion and resolution.

Number of Scans: A sufficient number of scans (typically 8 to 64) are averaged to achieve an

adequate signal-to-noise ratio.

Relaxation Delay: A delay time between pulses (typically 1-5 seconds) is set to allow for full

relaxation of the protons, which is crucial for accurate integration and quantitative analysis.

Pulse Angle: A flip angle of 30-45 degrees is commonly used for routine qualitative and

quantitative experiments.

Data Processing

The raw free induction decay (FID) signal is processed through a Fourier transform to generate

the frequency-domain NMR spectrum. Standard processing steps include:

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the

pure absorption mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero

intensity.

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or the

internal standard peak to its known chemical shift value.
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Integration: The area under each peak is integrated to determine the relative ratio of the

protons giving rise to each signal.

Visualizing Molecular Structure and Experimental
Workflow
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To cite this document: BenchChem. [A Comparative Guide to the ¹H NMR Spectrum of 2-
Hydroxy-5-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329341#interpreting-the-1h-nmr-spectrum-of-2-
hydroxy-5-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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